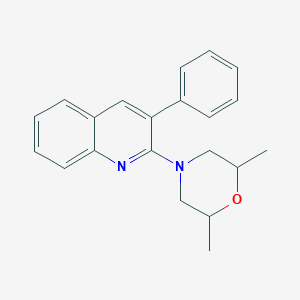

2-(2,6-Dimethylmorpholino)-3-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2,6-Dimethylmorpholino)-3-phenylquinoline” is a quinoline derivative with a dimethylmorpholino group at the 2-position and a phenyl group at the 3-position . Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. Morpholines are a class of organic compounds characterized by a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .

Molecular Structure Analysis

The molecular structure of “2-(2,6-Dimethylmorpholino)-3-phenylquinoline” would likely feature a quinoline core with a dimethylmorpholino group and a phenyl group attached at the 2- and 3-positions respectively .Chemical Reactions Analysis

The reactivity of “2-(2,6-Dimethylmorpholino)-3-phenylquinoline” would likely be influenced by the presence of the quinoline, phenyl, and dimethylmorpholino groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Dimethylmorpholino)-3-phenylquinoline” would be influenced by its molecular structure. For instance, the presence of the dimethylmorpholino group could potentially increase its solubility in polar solvents .Scientific Research Applications

Antitumor Agents and DNA-Intercalating Properties

- DNA-Intercalative Antitumor Agents : A series of phenyl-substituted derivatives, including compounds related to 2-(2,6-Dimethylmorpholino)-3-phenylquinoline, have shown promise as DNA-intercalating antitumor agents. Such compounds have been synthesized and evaluated for their in vivo antitumor activity, showing effectiveness in both leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).

Synthesis and Reactivity Studies

- Facile Synthesis of Derivatives : Research on the facile synthesis of tetrahydropyrimido quinoline derivatives, which include compounds structurally similar to 2-(2,6-Dimethylmorpholino)-3-phenylquinoline, has been reported. These studies focus on the reactivity of these compounds with various agents and their potential antimicrobial activity (Elkholy & Morsy, 2006).

Structural Studies

- Study of Novel Ring Systems : Research has been conducted on the structure of phenylquinoline dimers, providing insight into the chemical properties and potential applications of similar compounds like 2-(2,6-Dimethylmorpholino)-3-phenylquinoline. These studies include the examination of bond lengths and molecular mechanics (Ammon & Reid, 1993).

Applications in Organic Light-Emitting Diodes (OLEDs)

- OLED Applications : Research on homoleptic cyclometalated iridium complexes, which include structures similar to 2-(2,6-Dimethylmorpholino)-3-phenylquinoline, has been conducted. These studies have implications for the development of highly efficient red phosphorescence in OLEDs (Tsuboyama et al., 2003).

Fluorescence Sensing and Detection Applications

- Fluorescent Sensing : The use of phenylquinoline for fluorescence sensing has been explored, particularly in the context of detecting trace amounts of certain compounds in water. This research could inform the development of similar applications using 2-(2,6-Dimethylmorpholino)-3-phenylquinoline (Maity et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2-(2,6-Dimethylmorpholino)-3-phenylquinoline are currently unknown. This compound is a derivative of morpholine , which is known to interact with various biological targets.

Mode of Action

As a derivative of morpholine, it may share some of its parent compound’s interactions with biological targets

Biochemical Pathways

Morpholine derivatives are known to be involved in a variety of biological processes

Pharmacokinetics

A study on a related compound, n-(5-(4-(5-(((2r,6s)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1h-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (gsk2292767a), showed a linear increase in plasma exposure with dose, with marginal accumulation after 14 days . This suggests that similar morpholine derivatives may have favorable pharmacokinetic properties.

Safety and Hazards

properties

IUPAC Name |

2,6-dimethyl-4-(3-phenylquinolin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-15-13-23(14-16(2)24-15)21-19(17-8-4-3-5-9-17)12-18-10-6-7-11-20(18)22-21/h3-12,15-16H,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGWRHQVRKJBHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2358752.png)

![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)

![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2358758.png)

![3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2358759.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![2-benzamido-N-(4-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358766.png)

![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)